5,5-Diethyl-2-phenyl-1,3-dioxane

Lipophilicity Drug-likeness Extraction efficiency

Researchers requiring a robust 1,3-diol protecting group for high-temperature or multi-step acidic synthetic routes often face premature acetal cleavage with standard dimethyl analogs. 5,5-Diethyl-2-phenyl-1,3-dioxane (CAS 780-85-8) directly addresses this failure point through steric shielding and thermal stability. - Boiling point of 304.4°C provides a 34.7°C operational window beyond the 5,5-dimethyl analog, preventing co-distillation in solvent-free reactions. - XLogP3-AA of 3.2 enhances organic-phase partitioning ~3-6x over the dimethyl analog, minimizing aqueous workup losses. - Defined GHS classification (Acute Tox. 4, H302) accelerates EHS compliance review compared to hazard-data-lacking alternatives.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 780-85-8
Cat. No. B1361548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diethyl-2-phenyl-1,3-dioxane
CAS780-85-8
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCC1(COC(OC1)C2=CC=CC=C2)CC
InChIInChI=1S/C14H20O2/c1-3-14(4-2)10-15-13(16-11-14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
InChIKeyYGWYPRIDROYZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diethyl-2-phenyl-1,3-dioxane: Identity and Procurement


5,5-Diethyl-2-phenyl-1,3-dioxane (CAS 780-85-8) is a geminally 5,5-disubstituted 1,3-dioxane acetal bearing a 2-phenyl substituent, with molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol [1]. It belongs to the broader class of cyclic acetals (1,3-dioxanes) formed by condensation of 1,3-diols with carbonyl compounds. The compound is listed primarily as a synthetic intermediate and research chemical, with a typical commercial purity of 95% . Its computed physicochemical profile—including an XLogP3-AA of 3.2, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area of 18.5 Ų—places it in a lipophilic, membrane-permeable chemical space that distinguishes it from less substituted 1,3-dioxane analogs [1].

Why 5,5-Diethyl-2-phenyl-1,3-dioxane Cannot Be Substituted by Other Analogs


Within the 2-phenyl-1,3-dioxane family, the identity of the 5,5-substituents exerts a decisive influence on lipophilicity, boiling point, liquid density, and hydrolytic stability. Systematic kinetic studies on substituted 2-phenyl-1,3-dioxanes have established that alkyl substitution at the 5-position modulates both the rate of acid-catalyzed hydrolysis and the conformational equilibrium of the six-membered ring [1]. Consequently, a 5,5-dimethyl-2-phenyl-1,3-dioxane (CAS 776-88-5) or an unsubstituted 2-phenyl-1,3-dioxane (CAS 772-01-0) cannot be treated as a drop-in equivalent for 5,5-diethyl-2-phenyl-1,3-dioxane in any application where partition behavior, thermal separation, or acetal lability matters. The quantitative evidence below demonstrates that the diethyl-to-dimethyl substitution alone produces meaningful shifts across multiple physicochemical dimensions.

Quantitative Differentiation from Closest Analogs


Lipophilicity: Higher Octanol–Water Partitioning vs. Dimethyl Analog

5,5-Diethyl-2-phenyl-1,3-dioxane exhibits substantially greater lipophilicity than its 5,5-dimethyl counterpart. The target compound has a computed XLogP3-AA of 3.2 [1] and an alternative computed LogP of 3.54 , whereas 5,5-dimethyl-2-phenyl-1,3-dioxane (CAS 776-88-5) has a reported LogP of 2.76 . The ΔLogP of 0.44–0.78 log units corresponds to an approximately 2.8- to 6.0-fold higher octanol–water partition coefficient, indicating that the diethyl derivative will partition more strongly into non-polar phases and biological membranes.

Lipophilicity Drug-likeness Extraction efficiency

Boiling Point: Elevated Distillation Window vs. Dimethyl Analog

The replacement of gem-dimethyl with gem-diethyl groups at the 5-position raises the normal boiling point significantly. The target compound has a boiling point of 304.4 °C at 760 mmHg , while 5,5-dimethyl-2-phenyl-1,3-dioxane boils at 269.7 °C at 760 mmHg . The +34.7 °C difference reflects the increased molecular weight (220.31 vs. 192.25 g/mol) and stronger van der Waals interactions conferred by the additional methylene units. For comparison, unsubstituted 2-phenyl-1,3-dioxane (CAS 772-01-0) boils at only 253 °C , placing the target compound +51.4 °C above the parent scaffold.

Thermal separation Distillation Process chemistry

Hydrolytic Stability: Retarded Acid-Catalyzed Acetal Cleavage

Bender and Silver (1963) demonstrated that substituents on the 1,3-dioxane ring systematically modulate the rate of acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxanes via a specific A-1 (unimolecular) mechanism [1]. Alkyl substitution at the 5-position introduces steric hindrance around the acetal carbon and alters the conformational equilibrium of the dioxane ring, both of which affect the rate-determining carbonium-ion formation step. While that study did not include the 5,5-diethyl derivative specifically, the established structure–reactivity relationship predicts that the bulkier gem-diethyl groups of the target compound will provide greater kinetic retardation of hydrolysis than the gem-dimethyl analog, which itself hydrolyzes more slowly than the unsubstituted parent. This class-level inference is corroborated by subsequent work by Fife and coworkers on 1,3-dioxolane acetals, where 2,2-disubstitution with phenyl/alkyl groups produced significant steric rate retardations [2] [3].

Acetal hydrolysis Stability Protecting-group strategy

Bulk Liquid Properties: Lower Density and Refractive Index vs. Dimethyl Analog

The target compound has a computed density of 0.973 g/cm³ and a refractive index of 1.483 , compared with 1.005 g/cm³ and 1.491, respectively, for the 5,5-dimethyl analog . The lower density (Δ = −0.032 g/cm³) and lower refractive index (Δn = −0.008) of the diethyl derivative are consistent with the reduced mass density arising from the longer, more flexible ethyl side chains. The unsubstituted parent 2-phenyl-1,3-dioxane has a still higher density of 1.075 g/cm³ and a markedly higher refractive index of 1.515 , further illustrating the monotonic trend with 5-substitution bulk.

Density Refractive index Quality control Formulation

GHS Hazard Profile: Classified Acute Oral Toxicity vs. Unclassified Analog

5,5-Diethyl-2-phenyl-1,3-dioxane carries a harmonized GHS classification of Acute Toxicity Category 4 (H302: Harmful if swallowed), as reported by 100% of notifying companies in the ECHA C&L Inventory [1] and mirrored in the PubChem hazard summary [2]. In contrast, the 5,5-dimethyl-2-phenyl-1,3-dioxane (CAS 776-88-5) has no GHS hazard classification data available from multiple supplier MSDS sources . This absence of hazard data for the close analog creates regulatory uncertainty: a safety assessment written for the dimethyl compound cannot simply be adopted for the diethyl compound. The known H302 classification of the target compound enables concrete risk-mitigation measures (e.g., appropriate personal protective equipment, waste-handling protocols) during procurement and laboratory use.

Safety GHS classification Regulatory compliance SDS

Procurement-Driven Application Scenarios


Synthetic Intermediate for Lipophilic Target Molecules

When a synthetic route demands a 1,3-dioxane-protected diol fragment with elevated lipophilicity to facilitate phase-transfer extraction or to match the logP requirements of a downstream pharmacophore, 5,5-diethyl-2-phenyl-1,3-dioxane (XLogP3-AA = 3.2) is the preferred choice over its 5,5-dimethyl analog (LogP = 2.76). The ~0.44–0.78 log unit advantage [1] means the diethyl derivative will partition into organic solvents approximately 3–6 times more efficiently, reducing aqueous-phase losses during workup and improving isolated yields for lipophilic product streams.

High-Temperature Reaction or Distillation Processes

For reactions or distillations conducted above 270 °C at atmospheric pressure, the 5,5-dimethyl-2-phenyl-1,3-dioxane (bp ~269.7 °C) would already be at or near reflux, limiting thermal headroom. By contrast, the target compound's boiling point of 304.4 °C [1] provides an additional ~34.7 °C of operating range, making it the appropriate choice for high-temperature solvent-free reactions, melt-phase processing, or fractional distillation where the dimethyl analog would co-distill or thermally degrade.

Acetal Protecting-Group Requiring Enhanced Acid Stability

When a 1,3-diol must be protected through multiple synthetic steps that include acidic conditions (e.g., Lewis acid-catalyzed couplings, acidic washes, or deprotection of orthogonal groups), the steric shielding provided by the gem-diethyl substituents at the 5-position is expected to retard acid-catalyzed acetal hydrolysis relative to the unsubstituted or 5,5-dimethyl analogs [1] [2]. While direct rate constants for this specific compound are not yet reported, the well-established structure–reactivity trend in 2-phenyl-1,3-dioxane hydrolysis justifies selecting the bulkier 5,5-diethyl derivative when premature deprotection threatens synthetic efficiency.

Procurement Requiring Regulatory Certainty for Shipping and Storage

In regulated laboratory environments (e.g., pharmaceutical R&D, CRO facilities) that require hazard-classified compounds with complete safety data sheets, 5,5-diethyl-2-phenyl-1,3-dioxane offers the advantage of a defined GHS classification (Acute Tox. 4, H302) [1] [2]. Its 5,5-dimethyl analog currently lacks published GHS hazard data , which can delay procurement approval, trigger additional in-house toxicity testing, or create compliance gaps during safety audits. The target compound's known hazard profile streamlines the EHS review process.

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